molecular formula C12H20BN3O2 B7953711 [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid

[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid

Cat. No.: B7953711
M. Wt: 249.12 g/mol
InChI Key: UUERBZRBMGDTTD-UHFFFAOYSA-N
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Description

[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group, to form various derivatives.

Common Reagents and Conditions

Major Products

    Oxidation Products: N-oxides of the piperazine and pyridine rings.

    Reduction Products: Reduced forms of the piperazine and pyridine rings.

    Substitution Products: Various boronic acid derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyridine rings, along with the boronic acid group, makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-3-15-4-6-16(7-5-15)12-11(13(17)18)8-10(2)9-14-12/h8-9,17-18H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERBZRBMGDTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1N2CCN(CC2)CC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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